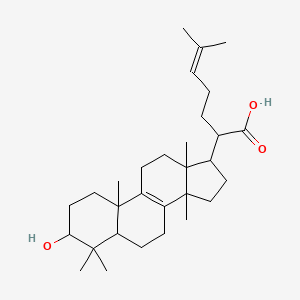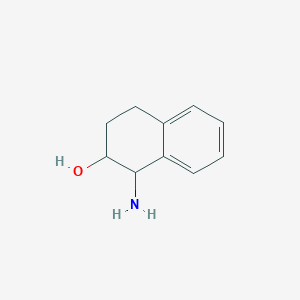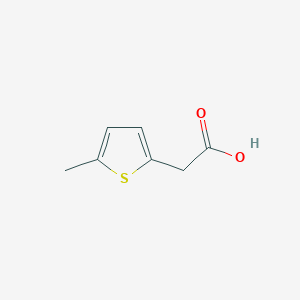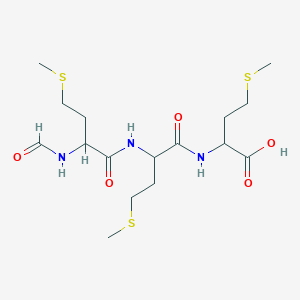
N-Formyl-Met-Met-Met
Vue d'ensemble
Description
N-Formyl-Met-Met-Met (fMMM) is a tripeptide that has been widely studied for its potential use in scientific research. It is a derivative of the naturally occurring peptide, Met-enkephalin, and has been found to possess unique biochemical and physiological properties.
Applications De Recherche Scientifique
Protein Synthesis in Organelles
N-Formyl-Met-Met-Met (N-Formylmethionine) plays a critical role in the initiation of protein synthesis in organelles like mitochondria and chloroplasts. Studies have shown that compounds like N5-Formyltetrahydrofolate, which inhibit the formylation of the initiator Met-tRNAfMet, significantly reduce amino acid incorporation in mitochondria and chloroplasts, indicating the importance of this process in protein synthesis within these organelles (Lucchini & Bianchetti, 1980).
Receptor Identification and Signaling
N-Formylmethionine peptides are potent chemoattractants, binding to specific receptors on cell membranes. Research involving HL-60 cells, differentiated into granulocytes responsive to N-formyl-methionyl peptides, led to the identification of a cDNA clone that binds efficiently to a hydrophilic derivative of N-formyl-Met-Leu-Phe-Lys. This finding has implications for understanding cell signaling and receptor activity (Boulay et al., 1990).
Degradation and Quality Control of Proteins
N-Formylmethionine serves as a degradation signal in bacteria, where its presence at the N-terminus of nascent proteins targets them for degradation. This process, known as the N-degron pathway, is essential for maintaining protein quality control in prokaryotic cells. The transient formylation of Met-tRNAfMet plays a crucial role in this degradation mechanism, highlighting the significance of N-formylmethionine in bacterial protein metabolism (Dohmen, 2015).
Influence on Mitochondrial Function
Mutations in the mitochondrial methionyl-tRNA formyltransferase (MTFMT) gene, which affects N-formylation of methionine, have been linked to Leigh syndrome, a neurometabolic disorder. The formylation process is not absolutely essential for mitochondrial protein synthesis but is critical for the efficient synthesis of several mitochondrially encoded peptides. This underscores the importance of N-formylmethionine in mitochondrial function and its impact on human health (Arguello et al., 2018).
Cellular Reactions and Mechanisms
N-Formylmethionine peptides, such as N-formyl-Met-Leu-Phe, induce a variety of cellular responses, including chemotaxis, degranulation, and actin reorganization. Understanding the signaling pathways from these receptors to the actin cytoskeleton is vital for insights into cellular mechanisms and responses (Belisle & Abo, 2000).
Formylation in Human Disorders
Studies on human disorders have shown that mutations in genes like MTFMT, which are involved in the formylation of Met-tRNA(Met), lead to severe defects in mitochondrial translation. This is evident in conditions like Leigh syndrome, where decreased levels of N-formylmethionine-tRNA(Met) and abnormal formylation profiles are observed, highlighting the importance of this process in human health (Tucker et al., 2011).
Propriétés
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGURBYHFCUGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394653 | |
| Record name | N-Formyl-Met-Met-Met | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-Met-Met-Met | |
CAS RN |
59881-03-7 | |
| Record name | N-Formyl-Met-Met-Met | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



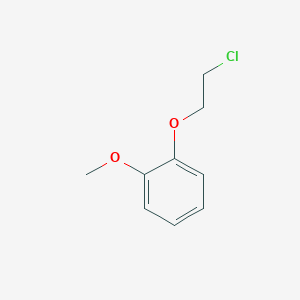
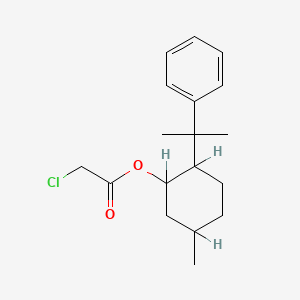
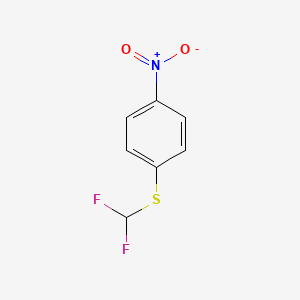
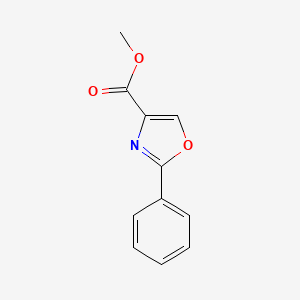
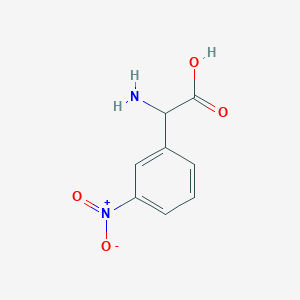
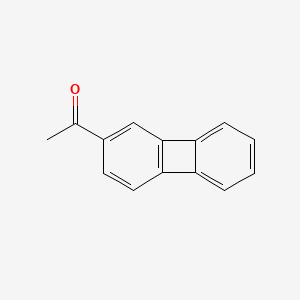
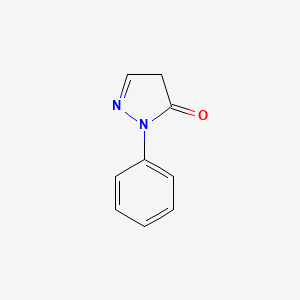
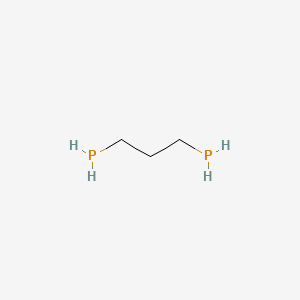
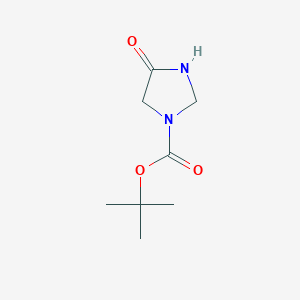
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)
